molecular formula C25H28O2S B12744869 Benzene, 1-(((2-(4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- CAS No. 80853-97-0

Benzene, 1-(((2-(4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-3-phenoxy-

Cat. No.: B12744869
CAS No.: 80853-97-0
M. Wt: 392.6 g/mol
InChI Key: IYNBVJDDZORUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-(((2-(4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- is an organic compound with a complex structure It consists of a benzene ring substituted with a phenoxy group and a thioether linkage to a 4-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(((2-(4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- typically involves multiple steps One common approach is the Friedel-Crafts alkylation of benzene with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃)

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(((2-(4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄

    Substitution: Br₂/FeBr₃, HNO₃/H₂SO₄

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding alcohols or hydrocarbons

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Benzene, 1-(((2-(4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzene, 1-(((2-(4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- involves its interaction with specific molecular targets. The thioether linkage and phenoxy group can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-ethoxy-4-methyl-
  • Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)-
  • Benzene, (methylthio)-

Uniqueness

Benzene, 1-(((2-(4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- is unique due to its specific substitution pattern and the presence of both a thioether and phenoxy group

Properties

CAS No.

80853-97-0

Molecular Formula

C25H28O2S

Molecular Weight

392.6 g/mol

IUPAC Name

1-ethoxy-4-[2-methyl-1-[(3-phenoxyphenyl)methylsulfanyl]propan-2-yl]benzene

InChI

InChI=1S/C25H28O2S/c1-4-26-22-15-13-21(14-16-22)25(2,3)19-28-18-20-9-8-12-24(17-20)27-23-10-6-5-7-11-23/h5-17H,4,18-19H2,1-3H3

InChI Key

IYNBVJDDZORUKX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(C)CSCC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.